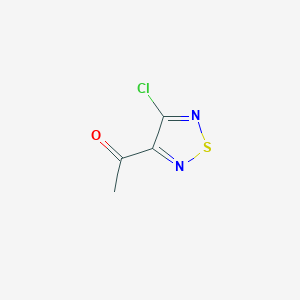![molecular formula C52H62Cl2N4P2Ru B13133128 Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) is a complex organometallic compound with the molecular formula C44H47ClN2P2Ru. This compound is known for its unique structure, which includes a ruthenium center coordinated with triphenylphosphine ligands, a chloro group, and a di(isopropylimino)ethane ligand.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with triphenylphosphine and 1,2-di(isopropylimino)ethane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The resulting product is purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro ligand can be substituted with other ligands, such as halides or pseudohalides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halide salts in dichloromethane.
Major Products Formed
Oxidation: Formation of oxo-ruthenium complexes.
Reduction: Formation of hydrido-ruthenium complexes.
Substitution: Formation of new ruthenium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating certain types of cancer and other diseases.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) involves its interaction with molecular targets such as DNA, proteins, and enzymes. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction can result in the inhibition of cellular processes, making it a potential therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
Chloro(cyanomethyl)bis(triphenylphosphine)palladium(II): Similar in structure but contains palladium instead of ruthenium.
Chloro(1,2-bis(diphenylphosphino)ethane)palladium(II): Another palladium-based complex with different ligands.
Ruthenium Schiff Base Complexes: These complexes have Schiff base ligands and exhibit similar catalytic and biological activities.
Uniqueness
Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II) is unique due to its specific ligand arrangement and the presence of the ruthenium center. This unique structure imparts distinct catalytic properties and biological activities, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C52H62Cl2N4P2Ru |
|---|---|
Peso molecular |
977.0 g/mol |
Nombre IUPAC |
hydride;N-propan-2-yl-2-propan-2-yliminoethanimidoyl chloride;ruthenium(2+);triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2C8H15ClN2.Ru.2H/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-6(2)10-5-8(9)11-7(3)4;;;/h2*1-15H;2*5-7H,1-4H3;;;/q;;;;+2;2*-1 |
Clave InChI |
DOYFNEFFPUGCTQ-UHFFFAOYSA-N |
SMILES canónico |
[H-].[H-].CC(C)N=CC(=NC(C)C)Cl.CC(C)N=CC(=NC(C)C)Cl.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ru+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




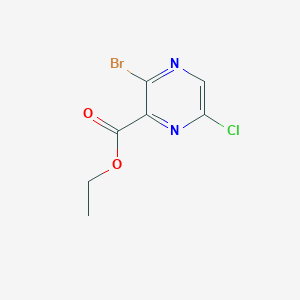
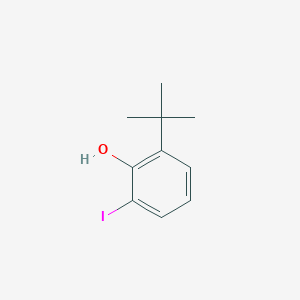

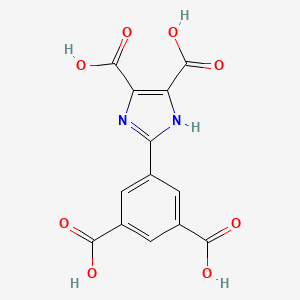
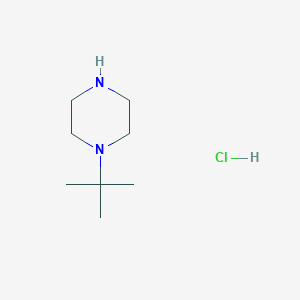
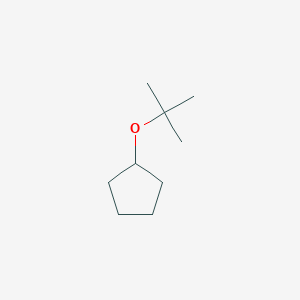
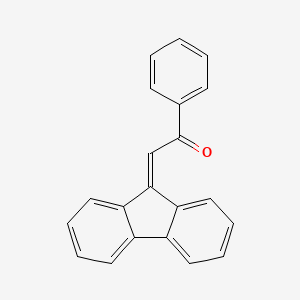
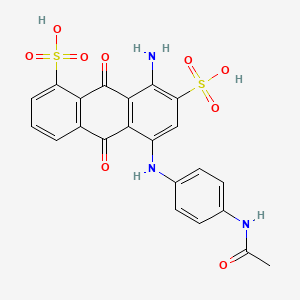
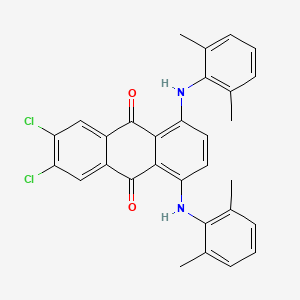
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)

